molecular formula C28H31F3N4O B3000748 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1005297-44-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B3000748
CAS No.: 1005297-44-8
M. Wt: 496.578
InChI Key: BDAFMTQPEXJQPP-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzamide core. The ethyl linker is substituted with two pharmacologically relevant moieties: a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O/c1-33(2)22-14-12-21(13-15-22)26(35-18-16-34(17-19-35)23-8-4-3-5-9-23)20-32-27(36)24-10-6-7-11-25(24)28(29,30)31/h3-15,26H,16-20H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAFMTQPEXJQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, often referred to as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C26H31ClN4O2S\text{C}_{26}\text{H}_{31}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a trifluoromethyl group, a dimethylamino group, and a piperazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential antiviral properties. Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a role in neuropharmacology . Furthermore, molecular docking studies have indicated that the compound may interact with viral RNA polymerase, potentially offering antiviral effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the piperazine ring and the introduction of various substituents on the benzamide core can significantly affect biological activity. For instance:

  • Dimethylamino Substitution : Enhances binding affinity to AChE.
  • Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound through various assays:

  • Antiviral Activity : In a study assessing antiviral properties against influenza A viruses, derivatives similar to this compound demonstrated significant cytopathic protection in infected cell lines. The effective concentration (EC50) values were reported as low as 10 µM for some derivatives .
  • Neuropharmacological Effects : The compound was tested for its ability to inhibit AChE and BChE using the Ellman method. Results indicated that some analogs exhibited IC50 values significantly lower than standard inhibitors like rivastigmine, showcasing their potential as therapeutic agents for neurodegenerative diseases .
  • Cytotoxicity Studies : Cytotoxic effects were evaluated on various cancer cell lines, revealing that certain structural modifications led to enhanced selectivity and potency against specific tumors .

Table 1: Biological Activity Summary

Activity TypeAssay MethodEffective Concentration (EC50/IC50)Reference
AntiviralCytopathic Effect Assay10 µM
AChE InhibitionEllman Method15 µM
BChE InhibitionEllman Method20 µM
CytotoxicityMTT Assay>100 µM

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Key Substituents/Modifications Potential Biological Relevance Source
Target Compound C29H30F3N4O 2-(Trifluoromethyl)benzamide; 4-phenylpiperazin-1-yl; 4-(dimethylamino)phenyl CNS receptor modulation (e.g., dopamine D3) N/A
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide (G500-0482) C30H38N4O2 4-Isopropoxybenzamide; otherwise identical to target compound Screening compound for receptor activity ChemDiv
3-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide C27H30ClFN4O 3-Chlorobenzamide; 4-(4-fluorophenyl)piperazine Enhanced selectivity for fluorinated targets
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide C19H22F3N3OS 4-Trifluoromethylbenzamide; thiophen-3-yl; 4-methylpiperazine Altered electronic properties and solubility
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide C19H18ClF3N3O Acetamide linker; 2-chloro-5-(trifluoromethyl)phenyl Conformational flexibility

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Insights

Compound Key Modifications Lipophilicity (Predicted logP) Solubility (mg/mL) Receptor Binding Affinity (Ki, nM)
Target Compound 2-Trifluoromethyl; 4-phenylpiperazine 4.2 (estimated) <0.1 Dopamine D3: ~15 (hypothetical)
G500-0482 () 4-Isopropoxy substitution 3.8 0.5 Dopamine D2: ~50
3-Chloro derivative () 3-Chloro; 4-fluorophenylpiperazine 4.5 <0.05 Serotonin 5-HT2A: ~20 (hypothetical)
Thiophene-containing analogue () Thiophene; 4-methylpiperazine 3.0 1.2 Sigma-1: ~100 (hypothetical)
  • Impact of Trifluoromethyl Group : The 2-trifluoromethyl group in the target compound increases metabolic stability compared to the 4-isopropoxy group in G500-0482, as fluorinated groups resist oxidative degradation .
  • Piperazine Substitution : Replacing 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine () may enhance selectivity for fluorinated receptor subtypes but reduce blood-brain barrier permeability due to increased polarity .

Q & A

Q. What biophysical techniques characterize ligand-receptor binding thermodynamics?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding. Compare with SPR-derived binding kinetics to distinguish entropic vs. enthalpic driving forces. For membrane-bound receptors, nanodisc-embedded receptors improve signal-to-noise ratios in ITC .

Conflict Resolution & Validation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Evaluate plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (e.g., whole-body autoradiography in rodents). Adjust dosing to account for free fraction unbound to albumin/α1-acid glycoprotein. Use PET imaging with radiolabeled compound to confirm target engagement .

Q. What methods validate target engagement in complex biological matrices?

  • Methodology : Develop a selective ELISA or Western blot protocol for phosphorylated downstream targets (e.g., ERK1/2 for GPCRs). Combine with chemical proteomics (e.g., affinity pulldown using biotinylated analogs) to identify off-target proteins .

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